molecular formula C16H16N2O6 B607068 Desidustat CAS No. 1616690-16-4

Desidustat

Número de catálogo: B607068
Número CAS: 1616690-16-4
Peso molecular: 332.31 g/mol
Clave InChI: IKRKQQLJYBAPQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desidustat es una nueva molécula pequeña inhibidora de la prolil hidroxilasa inducible por hipoxia desarrollada por Zydus Cadila. Se utiliza principalmente para el tratamiento de la anemia asociada a la enfermedad renal crónica. Este compuesto funciona estabilizando el factor inducible por hipoxia, lo que a su vez estimula la producción de eritropoyetina y la eritropoyesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Desidustat implica varios pasos, comenzando con la preparación de la estructura central de quinolina. Los pasos clave incluyen:

  • Formación del núcleo de quinolina a través de reacciones de ciclización.
  • Introducción de grupos funcionales como hidroxilo, carbonilo y amino.
  • Reacciones de acoplamiento finales para unir las cadenas laterales.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones: Desidustat experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar para formar derivados de óxido de N-quinolina.

    Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en grupos hidroxilo.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el núcleo de quinolina.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina con diferentes grupos funcionales, que pueden modificarse aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Desidustat tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Desidustat inhibe las enzimas del dominio de la prolil hidroxilasa, lo que lleva a la estabilización del factor inducible por hipoxia. Esta estabilización da como resultado la inducción de genes que responden a la hipoxia, que estimulan la producción de eritropoyetina endógena, mejoran el metabolismo del hierro y promueven la eritropoyesis. Los objetivos moleculares incluyen las subunidades del factor inducible por hipoxia y las enzimas del dominio de la prolil hidroxilasa .

Compuestos similares:

  • Roxadustat
  • Daprodustat
  • Vadadustat

Comparación: this compound, al igual que otros inhibidores de la prolil hidroxilasa inducible por hipoxia, estabiliza el factor inducible por hipoxia para estimular la eritropoyesis. This compound ha mostrado propiedades únicas en los ensayos clínicos, como una menor incidencia de efectos adversos y un perfil farmacocinético más favorable. A diferencia de algunos otros compuestos, this compound ha demostrado una eficacia significativa en pacientes con enfermedad renal crónica dependientes e independientes de la diálisis .

This compound destaca por su biodisponibilidad oral y su potencial para reducir la necesidad de agentes estimulantes de la eritropoyesis inyectables, lo que lo convierte en una alternativa prometedora para el tratamiento de la anemia .

Comparación Con Compuestos Similares

  • Roxadustat
  • Daprodustat
  • Vadadustat

Comparison: Desidustat, like other hypoxia-inducible factor-prolyl hydroxylase inhibitors, stabilizes hypoxia-inducible factor to stimulate erythropoiesis. this compound has shown unique properties in clinical trials, such as a lower incidence of adverse effects and a more favorable pharmacokinetic profile. Unlike some other compounds, this compound has demonstrated significant efficacy in both dialysis-dependent and non-dialysis-dependent chronic kidney disease patients .

This compound stands out due to its oral bioavailability and its potential to reduce the need for injectable erythropoiesis-stimulating agents, making it a promising alternative for anemia treatment .

Propiedades

IUPAC Name

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKQQLJYBAPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337362
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1616690-16-4
Record name Desidustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESIDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does taleranol exert its estrogenic effects?

A1: While the precise mechanism is not fully elucidated in the provided research, taleranol, like other resorcylic acid lactones (RALs), likely exerts estrogenic effects by interacting with estrogen receptors. []

Q2: What are the downstream effects of taleranol's interaction with its target?

A2: Taleranol's interaction with estrogen receptors can lead to various downstream effects, particularly impacting reproductive processes. In ewes, exposure to zearalenone, which is metabolized to taleranol, has been linked to a lower ovulation rate. []

Q3: What is the molecular formula and weight of taleranol?

A3: While not explicitly stated in the provided research, taleranol shares the same molecular formula and weight as its diastereoisomer, zeranol, which is C18H26O5 with a molecular weight of 322.4 g/mol. [, , ]

Q4: What is known about the stability of taleranol under various storage conditions?

A4: Research indicates that taleranol, similar to zeranol, exhibits good stability in bovine urine under various storage conditions, including freezing, room temperature, and direct sunlight. []

Q5: Does taleranol possess any known catalytic properties or have industrial applications?

A5: The provided research focuses primarily on taleranol's presence as a metabolite and its analytical detection. No catalytic properties or industrial applications are mentioned.

Q6: Have there been any computational studies on taleranol?

A6: The provided research does not mention any specific computational studies or QSAR models developed for taleranol.

Q7: How does the structure of taleranol relate to its estrogenic potency compared to other RALs?

A7: Taleranol exhibits lower estrogenic potency compared to zeranol and other RALs like zearalenone, α-zearalenol, and zearalanone. This difference in potency is likely attributed to the stereochemistry at the C-7 position, where taleranol is the β-epimer. []

Q8: What are the regulatory implications of taleranol presence in food products?

A8: While taleranol itself might not have specific regulatory limits, its presence in food products, especially meat, is often considered alongside zeranol due to their metabolic relationship. The presence of taleranol, alongside zeranol, in a sample can help differentiate between illegal zeranol use and contamination from feed. [, , , , ]

Q9: What is known about the metabolism of taleranol in animals?

A9: Taleranol is a metabolite of zeranol, formed via in vivo biotransformation. Research indicates that taleranol can be further metabolized through glucuronidation and sulfation in the liver of rats and pigs. [] In veal calves, taleranol has been identified as a major metabolite of zeranol. []

Q10: Is there any information on taleranol resistance?

A10: The provided research does not discuss any specific resistance mechanisms related to taleranol.

Q11: What are the known toxicological effects of taleranol?

A11: The research mainly focuses on analytical methods and does not delve into the detailed toxicological profile of taleranol.

Q12: Are there any drug delivery strategies mentioned for taleranol?

A12: The provided research does not discuss any specific drug delivery strategies for taleranol.

Q13: What analytical methods are commonly employed for taleranol detection and quantification?

A13: Several analytical methods are employed for taleranol analysis, with GC-MS and LC-MS/MS being the most prevalent. These techniques offer high sensitivity and selectivity, enabling the detection of taleranol residues in various matrices like urine, muscle tissue, and liver. [, , , , , , , , ]

Q14: What sample preparation techniques are commonly used in taleranol analysis?

A14: Sample preparation often involves liquid-liquid extraction (LLE) using solvents like diethyl ether, followed by cleanup steps using solid-phase extraction (SPE) with various cartridges. Immunoaffinity columns are also frequently employed for targeted purification. [, , ]

Q15: What is the environmental fate of taleranol?

A15: While the research primarily focuses on taleranol's presence in biological samples, one study detects zearalenone and α-zearalenol, a precursor to taleranol, in sewage treatment plant effluent, suggesting potential environmental release and the need for further investigation into their fate and impact. []

Q16: Is there any research on the dissolution and solubility of taleranol?

A16: The provided research does not specifically address the dissolution and solubility properties of taleranol.

Q17: How are analytical methods for taleranol validated?

A17: Method validation follows established guidelines like Commission Decision 2002/657/EC, assessing parameters like linearity, specificity, precision (repeatability and reproducibility), recovery, decision limit (CCα), detection capability (CCβ), and ruggedness. [, , ]

Q18: How is quality control maintained in analytical laboratories analyzing taleranol?

A18: While not explicitly detailed, quality control measures likely involve using certified reference materials, participating in proficiency testing schemes, and implementing strict quality management systems compliant with standards like ISO/IEC 17025. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.